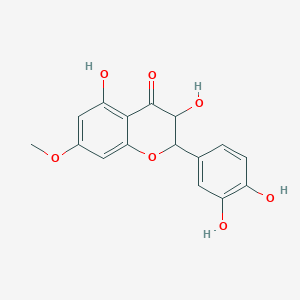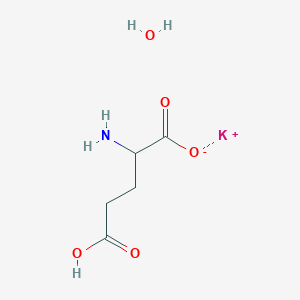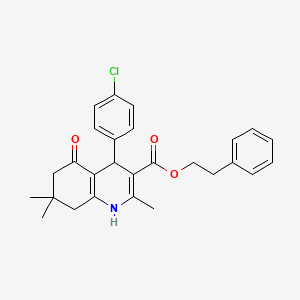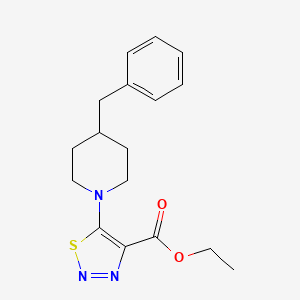![molecular formula C36H23NS2 B12499006 Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine](/img/structure/B12499006.png)
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is an organic compound with the molecular formula C₃₆H₂₃NS₂. It is known for its unique structural properties, which include two dibenzo[b,d]thiophene units connected to a central phenylamine core. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine typically involves the reaction of dibenzo[b,d]thiophene with a phenylamine derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves scaling up the synthetic routes used in laboratory settings, with a focus on optimizing reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(dibenzo[b,d]furan-2-yl)phenyl)amine: Similar structure but with furan units instead of thiophene.
Tris(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine: Contains three dibenzo[b,d]thiophene units.
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)methane: Similar structure but with a methane core instead of amine.
Uniqueness
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in electronic materials and devices. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research .
Eigenschaften
Molekularformel |
C36H23NS2 |
|---|---|
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline |
InChI |
InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H |
InChI-Schlüssel |
IPMKUAUULFPJMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498930.png)





![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498971.png)
amine](/img/structure/B12498974.png)


![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B12499003.png)
![2-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(thiophen-2-yl)ethanone](/img/structure/B12499011.png)
